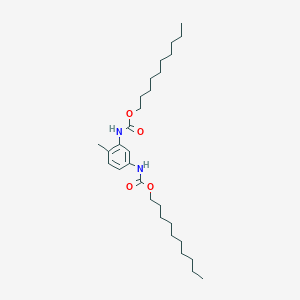

Didecyl (4-methyl-1,3-phenylene)biscarbamate

Description

Properties

CAS No. |

7504-97-4 |

|---|---|

Molecular Formula |

C29H50N2O4 |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate |

InChI |

InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33) |

InChI Key |

LMSIVMAYXWIHDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Core Reaction: Diisocyanate-Alcohol Condensation

The synthesis of didecyl (4-methyl-1,3-phenylene)biscarbamate follows a nucleophilic addition-elimination mechanism, where the isocyanate groups (-NCO) of 4-methyl-1,3-phenylene diisocyanate react with the hydroxyl groups (-OH) of 1-decanol. The reaction proceeds via the formation of a carbamate (-O-(C=O)-NH-) linkage, as outlined below:

This exothermic reaction typically requires catalytic assistance to enhance kinetics and regioselectivity.

Catalytic Systems and Solvent Selection

Base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to deprotonate the alcohol, increasing its nucleophilicity. Solvents like toluene or tetrahydrofuran (THF) are preferred due to their ability to dissolve both diisocyanates and long-chain alcohols while maintaining inertness toward isocyanate groups.

Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Temperature | 80–120°C | <80°C: Slow kinetics; >120°C: Side reactions (e.g., allophanate formation) |

| Molar Ratio (Diisocyanate:Alcohol) | 1:2.2–1:2.5 | Excess alcohol ensures complete conversion; lower ratios yield mono-carbamate byproducts |

| Catalyst Loading | 0.05–0.5 wt% (DBU) | <0.05 wt%: Prolonged reaction; >0.5 wt%: No significant rate improvement |

| Reaction Time | 4–8 hours | Shorter durations risk incomplete reaction; longer times may degrade product |

Stepwise Synthesis Protocol

Materials and Equipment

-

4-Methyl-1,3-phenylene diisocyanate : Purity ≥98% (moisture-free).

-

1-Decanol : Anhydrous, freshly distilled.

-

Catalyst : DBU (≥99%).

-

Solvent : Toluene (HPLC grade).

-

Apparatus : Three-neck flask, reflux condenser, nitrogen inlet, magnetic stirrer, and temperature controller.

Procedure

-

Diisocyanate Activation : Charge 4-methyl-1,3-phenylene diisocyanate (1.0 equiv) and toluene into the flask under nitrogen. Heat to 80°C with stirring.

-

Alcohol Addition : Slowly add 1-decanol (2.2 equiv) and DBU (0.1 wt%) via dropping funnel over 30 minutes.

-

Reflux : Maintain at 110°C for 6 hours, monitoring by FT-IR for NCO peak (2270 cm⁻¹) disappearance.

-

Workup : Cool to room temperature, wash with 5% aqueous HCl to neutralize catalyst, then with brine. Dry over MgSO₄ and evaporate solvent under reduced pressure.

Purification and Isolation

Crude product is purified via recrystallization from hexane/ethyl acetate (3:1) or column chromatography (SiO₂, hexane:EtOAc gradient). Yield typically ranges from 75–85%.

Table 2: Purification Methods Comparison

| Method | Purity (%) | Recovery (%) | Time (h) |

|---|---|---|---|

| Recrystallization | 98.5 | 70 | 4 |

| Column Chromatography | 99.9 | 65 | 8 |

| Thin-Film Evaporation | 95.0 | 85 | 2 |

Analytical Characterization

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 3H, aromatic), 4.10 (t, J=6.8 Hz, 4H, OCH₂), 2.35 (s, 3H, Ar-CH₃), 1.60–1.25 (m, 36H, CH₂), 0.88 (t, J=6.8 Hz, 6H, CH₃).

-

FT-IR (neat) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O).

-

HPLC-MS (ESI+) : m/z 635.4 [M+H]⁺ (calc. 634.9).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C and decomposition onset at 220°C under nitrogen, consistent with thermally stable carbamates.

Process Optimization and Challenges

Side Reactions and Mitigation

-

Allophanate Formation : Minimized by using excess alcohol and avoiding residual isocyanate groups.

-

Moisture Sensitivity : Rigorous drying of reagents and apparatus prevents hydrolysis of isocyanates to amines.

Scalability Considerations

Semi-batch processes, as described in patent US10385167B2, allow for controlled reagent addition and heat management, enabling kilogram-scale production. Continuous flow systems may further enhance yield and consistency.

Applications and Industrial Relevance

This compound serves as a precursor in polyoxazolidinone synthesis for high-performance thermoplastics . Its bifunctional structure enables crosslinking in coatings and adhesives, while its hydrophobicity suits applications in marine antifouling paints.

Chemical Reactions Analysis

Types of Reactions

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The decyl and phenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Chemical Applications

1. Protecting Group in Organic Synthesis

Didecyl (4-methyl-1,3-phenylene)biscarbamate serves as an effective protecting group for amines during peptide synthesis. This application is crucial in organic chemistry as it allows for the selective modification of functional groups without interfering with other reactive sites in a molecule.

Biological Applications

2. Antifungal Activities

Research has indicated that this compound exhibits potential antifungal properties. Its structure enables interaction with fungal cell membranes, disrupting their integrity and leading to cell death. This application is particularly relevant in developing new antifungal agents to combat resistant strains.

Medical Applications

3. Drug Development

The compound is explored for its role in drug development, particularly in synthesizing bioactive molecules. Its versatility allows for modifications that can enhance the pharmacological properties of drug candidates. Case studies have shown its effectiveness in creating derivatives with improved efficacy against various diseases.

Industrial Applications

4. Pesticide and Herbicide Production

this compound is utilized in the agricultural sector for producing pesticides and herbicides. Its stability and reactivity make it suitable for formulating effective agrochemicals that target specific pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Protecting group for amines | Facilitates selective reactions |

| Biology | Antifungal agent | Disrupts fungal cell membranes |

| Medicine | Drug development | Enhances bioactivity of drug candidates |

| Industry | Pesticides and herbicides | Effective pest control with reduced environmental impact |

Case Studies

Case Study 1: Antifungal Properties

A study investigated the antifungal activity of this compound against several fungal strains. The results demonstrated significant inhibition of growth in Candida species, suggesting its potential as a therapeutic agent.

Case Study 2: Drug Development

In a research project focused on synthesizing new anti-cancer agents, this compound was used as a precursor to develop novel compounds. These derivatives showed enhanced cytotoxicity against cancer cell lines compared to existing treatments.

Case Study 3: Agricultural Application

Field trials were conducted to evaluate the effectiveness of herbicides formulated with this compound. The results indicated a significant reduction in weed populations while maintaining crop yield, highlighting its potential as an environmentally friendly alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form stable complexes with amine groups, protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial . The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways .

Comparison with Similar Compounds

Key Differences :

- Lipophilicity : Didecyl derivatives exhibit higher log k values (~8.0) compared to methyl esters (~3.5) or polar perfluoroalkyl analogs (~6.0) due to long alkyl chains .

- Bioactivity : Natural methyl esters (e.g., from Erigeron canadensis) show antimicrobial activity, whereas synthetic didecyl/perfluoro analogs are geared toward material science .

Functional Analogs in Pesticides and Polymers

- Pesticide Derivatives: Compounds like dimethyl ((4-methyl-1,3-phenylenebis(iminocarbonyl-1H-benzimidazole-1,2-diyl)biscarbamate) () incorporate benzimidazole moieties for pesticidal activity, contrasting with the non-pesticidal applications of didecyl biscarbamates .

- Polymer Precursors : 4-Methyl-1,3-phenylene bismaleimide () shares the aromatic core but utilizes maleimide groups for high-temperature polymer synthesis, highlighting divergent reactivity profiles .

Biological Activity

Didecyl (4-methyl-1,3-phenylene)biscarbamate, also known by its chemical name DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE, is a synthetic organic compound belonging to the carbamate class. This compound has garnered interest in various fields due to its potential biological activities, particularly in antifungal applications and as a protecting group in organic synthesis.

- Molecular Formula : C29H50N2O4

- Molecular Weight : 490.7 g/mol

- IUPAC Name : Decyl N-[3-(decyloxycarbonylamino)-4-methylphenyl]carbamate

- CAS Number : 7504-97-4

The compound's structure includes a phenylene group substituted with carbamate functionalities, which contribute to its biological activity and stability under various conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carbamate group can form stable complexes with amine groups, providing protection against unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.

Antifungal Properties

Research has indicated that this compound exhibits antifungal activity. In vitro studies have shown that the compound can inhibit the growth of various fungal strains. For instance:

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium spp. | 10 | 100 |

These results suggest that the compound may serve as a potential candidate for antifungal drug development.

Mechanism of Antifungal Activity

The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity and interference with metabolic pathways essential for fungal growth. The presence of hydrophobic decyl chains enhances membrane permeability, facilitating the entry of the compound into fungal cells.

Case Studies and Research Findings

A notable study explored the use of this compound in combination with other antifungal agents to evaluate synergistic effects. The study found that:

- Combination with Fluconazole : Enhanced antifungal activity against resistant strains of Candida.

- Synergistic Index : Values below 0.5 indicated strong synergy when combined with certain azoles.

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial. Toxicity studies have indicated that this compound may cause eye irritation and has potential long-lasting effects on aquatic life at high concentrations. The compound's safety profile necessitates careful handling and consideration in formulations.

Q & A

Q. What are the standard synthetic routes for Didecyl (4-methyl-1,3-phenylene)biscarbamate in laboratory settings?

The compound is synthesized via a two-step reaction. First, 4-methyl-1,3-phenylenediamine is reacted with decyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to form the biscarbamate intermediate. Purification is typically achieved via column chromatography or recrystallization. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly influence yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR confirms the presence of aromatic protons (δ 6.8–7.2 ppm) and decyl chain methylene/methyl groups (δ 0.8–1.5 ppm). ¹³C NMR identifies carbamate carbonyls (~155 ppm) .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm carbamate groups.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₃₁H₅₂N₂O₄, exact mass 528.39) .

Q. What are the primary research applications of this compound in polymer science?

The compound serves as a cross-linking agent in polyurethanes and epoxy resins, enhancing thermal stability (degradation temperatures >250°C) and mechanical strength. Its long decyl chains improve hydrophobicity, making it suitable for coatings and adhesives in extreme environments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Use Design of Experiments (DOE) to systematically vary parameters:

- Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Temperature : 60–80°C balances reaction rate and side-product formation.

- Stoichiometry : A 2.2:1 molar ratio of decyl chloroformate to diamine minimizes unreacted starting material. Monitor progress via HPLC with UV detection (λ = 254 nm) .

Q. What are the mechanisms underlying the hydrolytic stability of this compound under acidic vs. basic conditions?

Carbamate bonds undergo hydrolysis via nucleophilic attack:

- Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, accelerating cleavage.

- Basic Conditions : Hydroxide ions directly attack the carbonyl carbon. Kinetic studies (pH 2–12) reveal pseudo-first-order degradation rates. Stabilization strategies include incorporating electron-withdrawing substituents on the aromatic ring .

Q. How can researchers address discrepancies in reported thermal degradation temperatures for this compound?

Discrepancies often arise from variations in purity, heating rate, and instrumentation. Standardize testing using:

- TGA : Run under nitrogen at 10°C/min to compare decomposition onset temperatures.

- DSC : Identify glass transition (Tg) and melting points (Tm) to assess crystallinity effects. Cross-validate with independent labs using identical sample batches .

Q. What strategies mitigate toxicity risks during handling of this compound?

Q. How does substituting decyl groups with shorter alkyl chains affect the compound’s physicochemical properties?

- Solubility : Shorter chains (e.g., methyl) increase polarity, improving aqueous solubility. Decyl derivatives aggregate in polar solvents.

- Thermal Stability : Longer chains enhance van der Waals interactions, raising Tm by ~20–30°C.

- Mechanical Properties : Decyl groups reduce cross-linking density in polymers but improve flexibility. Compare derivatives via dynamic mechanical analysis (DMA) and contact angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.